In Vitro Inhibitory Potency: Cbr1-IN-4 Exhibits Intermediate Potency Between High-Affinity and Natural Product Comparators
Cbr1-IN-4 (13p) demonstrates an IC50 of 0.090 μM against human CBR1. While this is approximately 2.6-fold less potent than the lead analog CBR1-IN-3 (13h, IC50 = 0.034 μM) [1], it remains comparable in potency to the previously reported natural flavonoid inhibitor luteolin (IC50 = 0.095 μM) [1]. Notably, Cbr1-IN-4 is marginally more potent than the closely related analog CBR1-IN-5 (13o, IC50 = 0.086 μM) [1].
| Evidence Dimension | Inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.090 μM |
| Comparator Or Baseline | CBR1-IN-3 (13h): 0.034 μM; CBR1-IN-5 (13o): 0.086 μM; Luteolin: 0.095 μM |
| Quantified Difference | Cbr1-IN-4 is 2.6-fold less potent than 13h, but equipotent to luteolin and slightly more potent than 13o. |
| Conditions | Enzymatic assay using recombinant human CBR1 and isatin as substrate. |
Why This Matters
This intermediate potency positions Cbr1-IN-4 as a useful tool where maximal CBR1 inhibition (as with 13h) may be too potent or where a comparator to luteolin's natural product scaffold is required for mechanistic studies.
- [1] Hu, D., Miyagi, N., Arai, Y., Oguri, H., Miura, T., Nishinaka, T., ... & Endo, S. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(27), 7487-7499. View Source
